molecular formula C19H38O3 B174744 Methyl 3-hydroxyoctadecanoate CAS No. 14531-40-9

Methyl 3-hydroxyoctadecanoate

Cat. No.: B174744
CAS No.: 14531-40-9
M. Wt: 314.5 g/mol
InChI Key: XIGHAQIRKIFLFB-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyoctadecanoate is a fatty acid methyl ester with the molecular formula C19H38O3. It is derived from octadecanoic acid, commonly known as stearic acid, and features a hydroxyl group at the third carbon position. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxyoctadecanoate can be synthesized through the reduction of ketoesters. A typical method involves dissolving ketoester in methanol and adding sodium borohydride slowly while stirring. The reaction mixture is then stirred for 12 hours and concentrated in vacuo .

Industrial Production Methods: Industrial production of this compound often involves the esterification of 3-hydroxyoctadecanoic acid with methanol in the presence of an acid catalyst. This process ensures high yield and purity of the ester product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Methyl 3-hydroxyoctadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxyoctadecanoate involves its interaction with lipid metabolic pathways. It can be incorporated into cellular membranes, affecting membrane fluidity and function. Additionally, it may act as a signaling molecule, influencing various biochemical pathways .

Properties

IUPAC Name

methyl 3-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGHAQIRKIFLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337117
Record name Methyl 3-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-36-2
Record name Methyl 3-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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